molecular formula C12H16O5 B13037287 2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid

2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid

Cat. No.: B13037287
M. Wt: 240.25 g/mol
InChI Key: REXHJEYJEDDQSV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 4 positions, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenol and 2-bromo-2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3,4-dimethoxyphenol is reacted with 2-bromo-2-methylpropanoic acid in the presence of the base. The reaction mixture is stirred at elevated temperatures (typically around 80-100°C) for several hours to ensure complete conversion.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-(3,4-dimethoxyphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The phenoxy group can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid.

    3,4-Dimethoxycinnamic acid: Contains a cinnamic acid moiety, differing in the presence of a double bond.

    3,4-Dimethoxybenzoic acid: Lacks the additional carbon atoms present in the methylpropanoic acid moiety.

Uniqueness

2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid is unique due to the combination of the phenoxy group with methoxy substituents and the methylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-(3,4-dimethoxyphenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O5/c1-12(2,11(13)14)17-8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14)

InChI Key

REXHJEYJEDDQSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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